molecular formula C16H11NO2 B11766898 6-Phenylquinoline-4-carboxylic acid

6-Phenylquinoline-4-carboxylic acid

Cat. No.: B11766898
M. Wt: 249.26 g/mol
InChI Key: BAHAQHNXBOUTIA-UHFFFAOYSA-N
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Description

6-Phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant attention due to its diverse pharmacological and industrial applications. The compound consists of a quinoline ring system substituted with a phenyl group at the 6-position and a carboxylic acid group at the 4-position. This structural configuration imparts unique chemical and biological properties to the compound, making it a valuable entity in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-phenylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired product. Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an α,β-unsaturated carbonyl compound under acidic conditions to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline-4-carboxylic acid derivatives, which exhibit diverse chemical and biological properties .

Scientific Research Applications

6-Phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit histone deacetylases, leading to the modulation of gene expression and induction of apoptosis in cancer cells. Additionally, it can interact with microbial enzymes, disrupting their function and inhibiting microbial growth .

Comparison with Similar Compounds

Comparison: 6-Phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-phenylquinoline-4-carboxylic acid, the 6-phenyl derivative exhibits different reactivity and biological activity. The presence of additional substituents, such as halogens or hydroxyl groups, in similar compounds can further modulate their properties and applications .

Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

6-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H11NO2/c18-16(19)13-8-9-17-15-7-6-12(10-14(13)15)11-4-2-1-3-5-11/h1-10H,(H,18,19)

InChI Key

BAHAQHNXBOUTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)C(=O)O

Origin of Product

United States

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